Product packaging for 7-Chloro-6-fluoro-3,4-dihydrocarbostyril(Cat. No.:)

7-Chloro-6-fluoro-3,4-dihydrocarbostyril

Cat. No.: B8527764
M. Wt: 199.61 g/mol
InChI Key: GMEQKMFQAAMTCJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Carbostyril Chemistry

The journey of carbostyril, also known as 2(1H)-quinolinone, and its derivatives is deeply rooted in the broader history of quinoline (B57606) chemistry, which began in the 19th century. Initially, research was driven by the dye industry, but the discovery of the potent antimalarial activity of quinine, a quinoline alkaloid, pivoted the focus towards medicinal applications. nih.gov Carbostyrils represent an oxidized form of quinoline and were initially subjects of fundamental synthetic and structural studies.

The evolution from basic research to targeted drug development occurred over several decades. Early synthetic methods laid the groundwork for creating a diverse library of derivatives. mcgill.ca The development of medicinal chemistry as a distinct discipline saw chemists systematically modify core scaffolds like carbostyril to enhance biological activity and improve pharmacokinetic properties. researchgate.netnih.gov A critical evolutionary step was the hydrogenation of the carbostyril ring to produce the 3,4-dihydrocarbostyril (or 3,4-dihydro-2(1H)-quinolinone) scaffold, a modification that introduced a non-aromatic, saturated ring portion, providing a three-dimensional structure that proved highly advantageous for interacting with biological targets.

Significance of the 3,4-Dihydrocarbostyril Core Structure in Contemporary Medicinal Chemistry

The 3,4-dihydrocarbostyril core is recognized in modern medicinal chemistry as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them a versatile starting point for drug discovery. researchgate.net The unique combination of a rigid aromatic ring fused to a flexible saturated lactam ring allows for the precise spatial orientation of various substituents, facilitating targeted interactions with enzymes and receptors.

The therapeutic importance of this scaffold is exemplified by several drugs on the market. Aripiprazole, an atypical antipsychotic, features the 3,4-dihydrocarbostyril core and is a cornerstone of treatment for schizophrenia and bipolar disorder. google.com Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication, also contains this key structure. The success of these and other compounds has cemented the 3,4-dihydrocarbostyril moiety as a valuable building block in the design of new therapeutic agents across a range of disease areas. researchgate.net

Table 1: Prominent Drugs Featuring the 3,4-Dihydrocarbostyril Scaffold

Drug NameTherapeutic ClassMechanism of Action
AripiprazoleAtypical AntipsychoticPartial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors; antagonist at 5-HT2A receptors
CilostazolPhosphodiesterase InhibitorSelective inhibitor of phosphodiesterase type 3 (PDE3)
CarteololBeta-BlockerNon-selective beta-adrenergic receptor antagonist
RopiniroleDopamine AgonistPrimarily a D2 and D3 dopamine receptor agonist

Overview of Halogenation (Chlorine and Fluorine) as a Strategic Modification in Dihydrocarbostyril Scaffolds

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of a drug candidate. researchgate.net Fluorine and chlorine are the most commonly used halogens in this context, each imparting distinct advantages.

The introduction of chlorine and fluorine into the aromatic ring of the dihydrocarbostyril scaffold, as seen in 7-Chloro-6-fluoro-3,4-dihydrocarbostyril, is a deliberate design choice. The presence of these halogens can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.

Fluorine: Due to its small size and high electronegativity, fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions. It can also block sites of metabolism, thereby increasing the drug's half-life. The substitution of hydrogen with fluorine can modulate the acidity or basicity of nearby functional groups, further influencing receptor interactions.

Chlorine: A chlorine atom is larger than fluorine and is a common bioisostere for a methyl group. It increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net Chlorine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. nih.gov

The specific placement of chlorine at the 7-position and fluorine at the 6-position of the dihydrocarbostyril ring is intended to optimize these effects, creating a molecule with potentially enhanced potency, selectivity, and pharmacokinetic profile compared to its non-halogenated parent. While extensive public research specifically detailing the synthesis and biological activity of this compound is not widely available, its structure represents a logical convergence of a proven pharmacophore (the dihydrocarbostyril core) and a validated medicinal chemistry strategy (dual halogenation). Research on related 7-chloro-6-fluoro-quinoline derivatives has shown their utility as intermediates in the synthesis of antibacterial agents, indicating the chemical tractability and potential of this substitution pattern. prepchem.comchemicalbook.com

Table 2: Effects of Halogenation in Drug Design

HalogenKey PropertyCommon Application in Medicinal Chemistry
Fluorine (F) High Electronegativity, Small SizeBlock metabolic sites, Increase binding affinity, Modulate pKa
Chlorine (Cl) Moderate Lipophilicity, Larger SizeIncrease membrane permeability, Participate in halogen bonding, Serve as a bioisostere

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClFNO B8527764 7-Chloro-6-fluoro-3,4-dihydrocarbostyril

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

7-chloro-6-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7ClFNO/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2H2,(H,12,13)

InChI Key

GMEQKMFQAAMTCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)F)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 6 Fluoro 3,4 Dihydrocarbostyril

Established Synthetic Pathways for 7-Chloro-6-fluoro-3,4-dihydrocarbostyril

The most direct and commonly employed method for the synthesis of this compound involves an intramolecular Friedel-Crafts alkylation. This approach leverages a precursor molecule that already contains the necessary aromatic and aliphatic components, which are then cyclized to form the target bicyclic structure.

Intramolecular Friedel-Crafts Alkylation Approaches

This classical carbon-carbon bond-forming reaction is a cornerstone in the synthesis of polycyclic aromatic compounds. In the context of this compound, the reaction proceeds by the cyclization of a suitably substituted N-phenyl-3-chloropropionamide derivative.

The primary starting material for this synthetic route is 3'-chloro-4'-fluoro-3-chloropropionanilide. This precursor is typically prepared by the acylation of 3-chloro-4-fluoroaniline (B193440) with 3-chloropropionyl chloride. The subsequent intramolecular Friedel-Crafts alkylation of this anilide is the key step in the formation of the dihydrocarbostyril ring system. The reaction involves the formation of an electrophilic species from the 3-chloropropionyl group, which then attacks the electron-rich aromatic ring to form the six-membered heterocyclic ring. The presence of the chloro and fluoro substituents on the aniline (B41778) ring influences the regioselectivity of the cyclization.

The intramolecular Friedel-Crafts alkylation is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most commonly used. The Lewis acid coordinates to the chlorine atom of the 3-chloropropionyl group, making the adjacent carbon atom more electrophilic and facilitating the cyclization.

The efficiency of this reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of Lewis acid, the stoichiometry of the catalyst, the reaction temperature, and the solvent. While aluminum chloride is a powerful catalyst, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be employed. The amount of Lewis acid is crucial; typically, a stoichiometric amount or a slight excess is required to drive the reaction to completion.

The reaction temperature is another critical factor. Higher temperatures can lead to increased reaction rates but may also promote the formation of side products. Therefore, careful control of the temperature profile is necessary to achieve a high yield of the desired product. The choice of solvent is also important, with common solvents for Friedel-Crafts reactions including nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid complex.

A study on the related intramolecular Friedel-Crafts reaction of 3-chloropropanamides highlights the competition between intermolecular and intramolecular pathways. While the desired outcome is the intramolecular cyclization to form the dihydrocarbostyril, intermolecular reactions can occur, leading to the formation of dimeric or polymeric byproducts. The optimization of reaction conditions, particularly the concentration of the substrate and the nature of the Lewis acid, is therefore essential to favor the intramolecular pathway.

ParameterConditionEffect on Reaction
Lewis Acid AlCl₃, FeCl₃, SnCl₄, BF₃Influences catalytic activity and potential for side reactions.
Catalyst Stoichiometry Stoichiometric or slight excessEnsures complete activation of the precursor for cyclization.
Temperature Varies (often elevated)Affects reaction rate and selectivity; requires careful control.
Solvent Inert solvents (e.g., nitrobenzene, CS₂)Affects solubility and can influence reaction pathway.

General Methodologies for 3,4-Dihydrocarbostyril Synthesis

Beyond the direct synthesis of this compound, general methods for the construction of the 3,4-dihydrocarbostyril core structure are also relevant. These broader approaches can potentially be adapted to produce the specifically substituted target molecule.

Cyclization Reactions Utilizing Unsaturated Substrates

An alternative strategy for the formation of the dihydrocarbostyril ring involves the cyclization of unsaturated precursors. Photochemical methods have proven to be particularly effective in this regard.

A general and versatile method for the synthesis of 3,4-dihydrocarbostyril derivatives involves the photocyclization of α,β-unsaturated enamides. umich.edu These enamides are typically prepared through the reaction of an α,β-unsaturated acid chloride with an imine. umich.edu The resulting enamide possesses a conjugated system that can undergo a 6π-electrocyclization upon irradiation with ultraviolet light. This photochemical reaction leads to the formation of a new carbon-carbon bond and the closure of the heterocyclic ring.

The reaction proceeds via a conrotatory cyclization of the excited state of the enamide, followed by a umich.edubeilstein-journals.org-hydride shift to afford the stable 3,4-dihydrocarbostyril. The regiochemistry and stereochemistry of the cyclization can be influenced by the nature of the substituents on both the aromatic ring and the enamide backbone. While this method has been demonstrated for a variety of 3,4-dihydrocarbostyril derivatives, its specific application to the synthesis of this compound would require the preparation of the corresponding α,β-unsaturated enamide precursor bearing the 3-chloro-4-fluoroaniline moiety.

Starting Material 1Starting Material 2IntermediateProduct
α,β-Unsaturated Acid ChlorideImineα,β-Unsaturated Enamide3,4-Dihydrocarbostyril
Organocatalytic Asymmetric Mannich Reactions for 3,3-Disubstituted Dihydroquinolinones

The synthesis of chiral 3,3-disubstituted 3,4-dihydro-2-quinolones has been effectively achieved through organocatalytic asymmetric Mannich reactions. This approach is significant as it establishes a quaternary stereocenter, a common feature in biologically active molecules. In this reaction, a 3-monosubstituted 3,4-dihydro-2-quinolone acts as the nucleophile, reacting with an imine as the electrophile.

Researchers have successfully employed bifunctional amino-thiourea catalysts derived from cyclohexyldiamine to catalyze this transformation. These catalysts are adept at controlling the stereochemical outcome, leading to products with high enantioselectivity and good diastereoselectivity. The reaction proceeds smoothly with both pre-formed N-Boc imines and N-Boc imine precursors like amidosulfones. The use of cinchona alkaloid-derived thiourea (B124793) catalysts has also proven effective in similar enantioselective Mannich reactions, highlighting the versatility of organocatalysis in constructing these complex scaffolds.

Table 1: Organocatalytic Asymmetric Mannich Reaction Data

Catalyst Type Electrophile Stereoselectivity
Cyclohexyldiamine-derived amino-thiourea N-Boc imine / Amidosulfone High enantio- and good diastereoselectivity
Metal-Free Cascade Oxidative Decarbonylative Radical Alkylation/Cyclization Routes for Dihydroquinolinones

In a move towards more sustainable and environmentally benign synthetic methods, metal-free approaches for the synthesis of dihydroquinolinones have been developed. One such innovative route involves a cascade reaction of cinnamamides with aliphatic aldehydes. nih.govratnamani.in This method proceeds via an oxidative decarbonylative radical alkylation followed by a cyclization step. nih.govratnamani.in

The reaction is typically initiated by a radical initiator, which generates alkyl radicals from aliphatic aldehydes through decarbonylation. These radicals then add to the cinnamamide, initiating a cascade that includes a regioselective intramolecular 6-endo-trig cyclization to form the desired alkyl-substituted 3,4-dihydroquinolin-2(1H)-one. nih.gov This process allows for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in a single operation and avoids the use of transition metal catalysts. nih.gov

Functional Group Interconversion Strategies on the Carbostyril Nucleus

Modifying a pre-existing carbostyril core is another crucial strategy for accessing diverse analogues. This often involves selective transformations at various positions of the ring system.

Regioselective Hydroxylation and Subsequent Transformations (e.g., 5-hydroxy-3,4-dihydrocarbostyril)

A practical and efficient synthesis for 5-hydroxy-3,4-dihydrocarbostyril has been developed, which serves as a key intermediate for various pharmaceutical compounds. shriramassociate.inillinois.edu The synthesis begins with the reaction of 3-amino-2-cyclohexenone with acrylic acid at elevated temperatures, which yields an intermediate compound. illinois.edu

The crucial step is the subsequent dehydrogenation of this intermediate to introduce the aromatic character and the hydroxyl group at the desired position. This is typically achieved by heating the compound with a palladium on charcoal (Pd-C) catalyst in a high-boiling solvent like decalin. illinois.edu The reaction conditions can be tuned to favor the formation of either 5-hydroxy-3,4-dihydrocarbostyril or the fully aromatized 5-hydroxycarbostyril. illinois.edu This method provides a straightforward and high-yielding route to this important functionalized carbostyril. illinois.edu

Application of Phase Transfer Catalysis in Dihydrocarbostyril Formation (e.g., for 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril)

Phase transfer catalysis (PTC) is a powerful technique for performing reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This method is particularly useful for the O-alkylation of phenolic compounds, such as 7-hydroxy-3,4-dihydrocarbostyril, to produce ethers like 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril. crdeepjournal.org

In a typical PTC setup for this synthesis, 7-hydroxy-3,4-dihydrocarbostyril is dissolved in an organic solvent, while a base (like sodium hydroxide (B78521) or potassium carbonate) is in an aqueous phase. An alkylating agent, such as 1-bromo-4-chlorobutane, is also present in the organic phase. A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. crdeepjournal.orgtsijournals.com The catalyst transports the hydroxide or carbonate ion into the organic phase to deprotonate the phenol, creating a more nucleophilic phenoxide. This phenoxide then readily reacts with the alkylating agent to form the desired ether product. crdeepjournal.org PTC offers advantages such as mild reaction conditions, increased reaction rates, and high yields, making it an industrially viable method. crdeepjournal.org

Table 2: Components in Phase Transfer Catalysis for O-Alkylation

Component Role Example
Substrate Reactant to be alkylated 7-Hydroxy-3,4-dihydrocarbostyril
Alkylating Agent Provides the alkyl group 1-Bromo-4-chlorobutane
Base Deprotonates the substrate Potassium Carbonate / Sodium Hydroxide
Phase Transfer Catalyst Transfers anion between phases Tetrabutylammonium Bromide (TBAB)

Derivatives of 7 Chloro 6 Fluoro 3,4 Dihydrocarbostyril and Analogous Structures

Chemical Transformations Leading to Direct Derivatives of 7-Chloro-6-fluoro-3,4-dihydrocarbostyril

Direct chemical manipulation of the this compound molecule allows for the synthesis of key intermediates and derivatives. These transformations often target the aromatic ring or the lactam functionality to introduce new reactive handles or pharmacologically important moieties.

A significant transformation of the dihydrocarbostyril core is its conversion into formylated quinolines. This is commonly achieved through the Vilsmeier-Haack reaction, a powerful method for formylating activated aromatic and heteroaromatic compounds. ijpcbs.com The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as an electrophile. ijpcbs.com

When applied to a dihydrocarbostyril such as 6,7,8-trifluoro-3,4-dihydrocarbostyril, a related substrate, the reaction with POCl₃ and DMF results in both chlorination of the lactam's carbonyl group and formylation at the adjacent carbon, yielding a 2-chloro-3-formyl-1,4-dihydroquinoline structure. prepchem.com This process converts the dihydrocarbostyril into a highly functionalized quinoline (B57606) derivative. researchgate.net The resulting 2,7-dichloro-6-fluoro-3-formyl-1,4-dihydroquinoline is a valuable synthetic intermediate, with the aldehyde group providing a reactive site for further elaboration into more complex molecules. ijpcbs.comresearchgate.net

The introduction of an amino group onto the dihydrocarbostyril scaffold is a key strategy for modulating its biological properties. One common approach for synthesizing amino derivatives involves a multi-step process. For instance, the synthesis of 7-amino-3-chloro-3-cephem-4-carboxylic acid, a related heterocyclic structure, can be achieved through a sequence that includes chlorination and subsequent removal of protecting groups to unveil the amine functionality. google.comgoogle.comguidechem.com

While direct synthesis of 7-amino-3-chloro-6-fluoro-3,4-dihydrocarbostyril is not extensively detailed, analogous transformations on quinolone systems often involve the reduction of a nitro group. A convenient one-pot synthesis of 1-alkyl-7-chloro-6-fluoro-3-nitro-4-quinolones has been described, which proceeds via nitro-decarboxylation of the corresponding 4-oxo-1,4-dihydroquinoline-3-carboxylic acid precursors. researchgate.net The subsequent reduction of these 3-nitroquinolones provides the corresponding 3-aminoquinolones, which are valuable synthons in drug discovery. researchgate.net This nitration-reduction sequence is a standard method for introducing an amino group onto an aromatic ring.

Structural Variations and Functionalizations of the Dihydrocarbostyril Scaffold

Varying the substitution patterns and introducing different functional groups onto the dihydrocarbostyril scaffold are crucial strategies in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic profiles.

The 3,4-dihydrocarbostyril core is the backbone of numerous drugs, valued for its favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov Optimization of derivatives from this scaffold led to the identification of OPC-167832 (Quabodepistat), a potent anti-tuberculosis agent. nih.govnewtbdrugs.orgresearchgate.netnih.gov OPC-167832 exhibits powerful bactericidal activity against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme essential for the biosynthesis of the mycobacterial cell wall. nih.govnewtbdrugs.orgresearchgate.netnih.govacs.orgasm.org

This compound demonstrates extremely low Minimum Inhibitory Concentrations (MICs) against both laboratory strains and clinical isolates of M. tuberculosis, including multidrug-resistant strains. nih.govnewtbdrugs.orgnih.gov It is effective against both growing and intracellular bacilli and has shown significant therapeutic effects in mouse models of chronic tuberculosis. nih.govnewtbdrugs.orgresearchgate.net The potent activity of OPC-167832 underscores the success of modifying the dihydrocarbostyril scaffold for targeted antimicrobial drug design. researchgate.netasm.org

In Vitro Activity of OPC-167832 Against Mycobacterium tuberculosis
Strain/ConditionMIC Range (μg/mL)Reference
Laboratory and Clinical Strains (MDR/XDR)0.00024 to 0.002 nih.govnewtbdrugs.orgnih.gov
Intracellular M. tuberculosis H37Rv (IC90)0.0048 nih.gov
Intracellular M. tuberculosis Kurono (IC90)0.0027 nih.gov

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve solubility, cell permeability, and target binding. nih.govresearchgate.net The synthesis of piperazine-substituted frameworks can be achieved through various methods, including nucleophilic substitution reactions, reductive amination, and palladium-catalyzed Buchwald-Hartwig coupling. nih.govwm.edumdpi.comorganic-chemistry.org

In the context of dihydrocarbostyril frameworks, a piperazine moiety can be introduced by reacting a suitable halogenated precursor with piperazine or a monosubstituted piperazine. mdpi.com For example, the synthesis of N-arylpiperazines often involves the reaction of an aryl halide with piperazine. nih.gov This strategic incorporation of piperazine can lead to derivatives with enhanced biological activities, as the piperazine group can interact with biological targets and modulate the physicochemical properties of the parent molecule. researchgate.netwm.edu

The dihydrocarbostyril scaffold is structurally related to the quinolone and dihydroquinoline cores, which are central to a major class of broad-spectrum antibiotics. nih.govmdpi.com Quinolone antibiotics, such as ciprofloxacin, typically feature a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. chemicalbook.com The carboxylic acid group at the 3-position and the ketone at the 4-position are crucial for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

The synthesis of compounds like 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, an intermediate in the synthesis of ciprofloxacin, highlights the established synthetic routes for this class of compounds. chemicalbook.comprepchem.comprepchem.comresearchgate.net

Structural Comparison:

Dihydrocarbostyril (in OPC-167832): Features a saturated bond between C3 and C4 and a carbonyl group at C2 (a lactam). It lacks the 3-carboxylic acid group. Its mechanism involves inhibiting DprE1. nih.govresearchgate.net

Quinolone Antibiotics: Characterized by a double bond between C2 and C3, a carbonyl at C4, and a carboxylic acid at C3. nih.gov This structure is optimized for inhibiting DNA gyrase/topoisomerase IV. nih.gov

The presence of halogen substituents, such as chlorine at C7 and fluorine at C6, is a common feature in both classes of compounds. researchgate.netlookchem.comnih.gov These halogens significantly enhance antimicrobial potency. nih.govnih.gov However, the fundamental differences in the core heterocyclic structure and the nature of key functional groups lead to distinct mechanisms of action and biological targets.

Structural and Functional Comparison of Scaffolds
FeatureDihydrocarbostyril (e.g., in OPC-167832)Quinolone Antibiotic (e.g., Ciprofloxacin)
Core Structure3,4-Dihydro-2(1H)-quinolinone4-Oxo-1,4-dihydroquinoline
Key Functional GroupsC2-Amide (Lactam)C4-Ketone, C3-Carboxylic Acid
Biological TargetDprE1 (Cell Wall Synthesis)DNA Gyrase / Topoisomerase IV (DNA Replication)
Common SubstituentsC7-Chloro, C6-FluoroC7-Piperazine, C6-Fluoro, C1-Cyclopropyl

Synthesis of Fused Ring Systems Incorporating Dihydrocarbostyril Motifs (e.g., 1,5-Naphthyridines)

The synthesis of fused heterocyclic systems often relies on established cyclization and condensation reactions. Classical methods for the preparation of 1,5-naphthyridines include the Skraup, Friedländer, and Gould-Jacobs reactions. These methodologies typically involve the reaction of aminopyridine derivatives with various carbonyl compounds or their equivalents.

While the direct use of this compound as a starting material for the synthesis of 1,5-naphthyridines and other fused ring systems is not extensively documented in publicly available scientific literature, the structural features of this compound suggest potential pathways for its incorporation into such larger frameworks. The presence of the lactam ring, the aromatic chlorine and fluorine substituents, and the reactive positions on the benzene ring could, in principle, be functionalized to enable annulation reactions.

For instance, theoretical synthetic transformations could involve the conversion of the dihydrocarbostyril into a more reactive intermediate. One hypothetical approach could be the introduction of an amino group onto the aromatic ring, which could then participate in a classical naphthyridine synthesis. However, without experimental validation, such pathways remain speculative.

The table below summarizes some established methods for the synthesis of 1,5-naphthyridines from different precursors, which could theoretically be adapted for derivatives of this compound if appropriate functionalization were achieved.

Reaction Name Precursors General Reaction Conditions Resulting Fused System
Skraup Synthesis3-Aminopyridine, glycerol, sulfuric acid, oxidizing agentHeating1,5-Naphthyridine
Friedländer Annulation2-Amino-3-formylpyridine, compound with an active methylene groupBase or acid catalysisSubstituted 1,5-Naphthyridine
Gould-Jacobs Reaction3-Aminopyridine, diethyl (ethoxymethylene)malonateThermal cyclization4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester
Combes Quinoline SynthesisAniline (B41778) derivative, β-diketoneAcid catalysisQuinoline (analogous for naphthyridine from aminopyridine)

It is important to note that the reactivity and steric hindrance of the substituents on the this compound molecule would significantly influence the feasibility and outcome of these reactions. Further research and experimental studies are necessary to develop and validate synthetic routes for the construction of fused ring systems directly from this specific dihydrocarbostyril.

Mechanistic Investigations and Biochemical Pathways Associated with Dihydrocarbostyril Derivatives

Elucidation of Molecular Mechanisms for Dihydrocarbostyril Scaffold-Based Bioactivity

The dihydrocarbostyril scaffold is a core component of various biologically active molecules. Research into its derivatives has revealed significant interactions with key enzymatic pathways, most notably in the field of antibacterial drug discovery.

A prominent example of a dihydrocarbostyril derivative with potent bioactivity is OPC-167832. nih.govnih.gov This compound has demonstrated powerful antituberculosis activity by targeting Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1). nih.govnewtbdrugs.org DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a critical target for antibacterial agents. nih.govresearchgate.net The inhibition of DprE1 by OPC-167832 disrupts the formation of key arabinan precursors, ultimately killing the bacteria. newtbdrugs.org

OPC-167832, a compound derived from the optimization of 3,4-dihydrocarbostyril derivatives, exhibits potent bactericidal activity against both growing and intracellular Mycobacterium tuberculosis bacilli. nih.govasm.org Its mechanism of action was confirmed through whole-genome sequencing of resistant isolates, which identified mutations in the gene encoding for DprE1. nih.govresearchgate.net Subsequent enzymatic studies confirmed that OPC-167832 directly inhibits DprE1 activity. nih.govnih.gov The compound shows remarkable potency, with minimum inhibitory concentrations (MICs) against M. tuberculosis ranging from 0.00024 to 0.002 µg/mL. nih.govnih.govasm.org

Table 1: In Vitro Activity of OPC-167832
ParameterValueReference
MIC Range vs. M. tuberculosis0.00024 - 0.002 µg/mL nih.govnewtbdrugs.orgasm.org
IC50 vs. Recombinant DprE10.258 µM nih.gov
Frequency of Spontaneous Resistance (M. tuberculosis H37Rv)< 1.91 × 10-7 nih.govresearchgate.net

The interaction of OPC-167832 with DprE1 is fundamentally different from that of other well-known DprE1 inhibitors, such as benzothiazinones (e.g., BTZ043 and PBTZ169). asm.orgd-nb.info These latter compounds are covalent inhibitors; they undergo nitroreduction to form a nitroso derivative that creates an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of the enzyme. asm.orgd-nb.infonih.gov

In contrast, OPC-167832 is a non-covalent inhibitor. asm.orgnih.gov It does not form a permanent chemical bond with the enzyme. asm.orgnih.gov This distinction in binding mode is supported by several lines of evidence. Mutations at the Cys387 residue, which confer high-level resistance to covalent inhibitors like BTZ043, result in only moderate resistance to OPC-167832, suggesting a different binding interaction. nih.gov Furthermore, some mycobacterial species like M. abscessus naturally possess an alanine residue instead of cysteine at the corresponding position. asm.orgnih.gov This polymorphism prevents the formation of a covalent adduct, rendering covalent inhibitors inactive against this pathogen. asm.orgnih.gov However, the non-covalent inhibitor OPC-167832 retains activity against M. abscessus, validating that it binds to the target differently and does not require the Cys387 residue for its inhibitory action. asm.orgnih.gov

Table 2: Comparison of DprE1 Inhibitor Binding Mechanisms
CharacteristicCovalent Inhibitors (e.g., BTZ043, PBTZ169)Non-Covalent Inhibitors (e.g., OPC-167832)
Binding TypeIrreversible, covalent adduct formationReversible, non-covalent interactions
Key Active Site ResidueCysteine 387 (Cys387)Does not require Cys387 for activity
Effect of Cys387 MutationHigh-level resistanceModerate resistance
Activity vs. M. abscessus (contains Alanine at key position)InactiveActive

Beyond their antibacterial properties, derivatives of the 3,4-dihydrocarbostyril nucleus have been investigated for their effects on other enzymatic pathways, notably as modulators of the β-adrenergic system. nih.gov The mechanism of action for β-blockers involves the competitive antagonism of catecholamines at β-adrenoceptors (β1, β2, and β3). frontiersin.org By blocking these receptors, they mitigate the effects of excessive sympathetic stimulation, which is crucial in managing various cardiovascular conditions. biorxiv.org

Research has shown that attaching a 2-hydroxy-3-substituted aminopropoxy group to the 3,4-dihydrocarbostyril core can confer β-adrenergic blocking properties. nih.govacs.org These compounds function as antagonists to β-adrenergic agonists like isoproterenol. nih.gov The interaction of certain carbostyril derivatives with the β-adrenoceptor system has been characterized, showing that they can inhibit ligand binding and modulate the activity of adenylate cyclase, a key enzyme in the downstream signaling cascade. nih.gov This demonstrates the versatility of the carbostyril scaffold in interacting with diverse biological targets, including G protein-coupled receptors. biorxiv.orgnih.gov

Non-Covalent Inhibition of Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1) by Dihydrocarbostyril Derivatives (e.g., OPC-167832)[11],[12],

Photochemical Reaction Mechanisms in Dihydrocarbostyril Ring Formation

The synthesis of the 3,4-dihydrocarbostyril ring system can be achieved through photochemical reactions. fhsu.edu Photocyclization is a synthetic strategy that uses light energy to induce intramolecular ring formation. researchgate.netnih.gov

One specific method involves the irradiation of N-bromohydrocinnamamide with ultraviolet (UV) light from a medium-pressure mercury arc lamp. fhsu.edu This process triggers a cyclization reaction to yield 3,4-dihydrocarbostyril. fhsu.edu The mechanism is believed to proceed via a homolytic aromatic substitution. The UV radiation provides the energy to cause a homolytic cleavage of the nitrogen-bromine (N-Br) bond, generating a nitrogen-centered radical intermediate. This highly reactive radical then attacks the ortho position of the aromatic ring in an intramolecular fashion, leading to the formation of the new heterocyclic ring and completing the dihydrocarbostyril structure.

This type of reaction is conceptually related to the broader class of photochemical cyclizations, such as the Mallory reaction, where stilbene and its derivatives undergo light-induced cyclization to form phenanthrenes. nih.govwikipedia.org The fundamental principle involves the photochemical excitation of a substrate to a higher energy state, enabling an intramolecular cyclization that would not occur under thermal conditions. wikipedia.orgresearchgate.net The resulting intermediate, a transient dihydroaromatic structure, can then be stabilized, often through oxidation or the elimination of a leaving group, to yield the final aromatic or heteroaromatic product. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 7 Chloro 6 Fluoro 3,4 Dihydrocarbostyril and Its Analogs

Impact of Halogenation (Chlorine and Fluorine) at Positions 6 and 7 on the Pharmacological Profile of the Dihydrocarbostyril Core

The substitution of halogen atoms, particularly fluorine and chlorine, on the core ring of quinolone and quinolinone derivatives is a well-established strategy for modulating their pharmacological activity. The presence of a fluorine atom at the C-6 position is considered a monumental discovery in the development of the quinolone class of antibacterials, significantly enhancing their potency. asm.orgyoutube.com This enhancement is attributed to improved binding to the DNA gyrase complex and increased cell penetration. asm.org

Positional Effects of Substituents on Dihydrocarbostyril Bioactivity

Influence of Substitutions at Positions 5, 7, and 8 of the Dihydrocarbostyril Moiety on Target Interactions

Substitutions at positions 5, 7, and 8 of the quinolone nucleus are critical determinants of biological activity and target interaction.

Position 5: The incorporation of small groups at the C-5 position has been shown to be beneficial for antibacterial activity. Modestly sized additions like amino or methyl groups can markedly increase in vitro activity against gram-positive bacteria by potentially altering the planar structure of the molecule. youtube.com

Position 7: The substituent at the C-7 position is a major driver of potency, spectrum, and pharmacokinetics. The introduction of a piperazine or a related aminopyrrolidine ring at this position is considered essential for potent antibacterial activity. youtube.com The size and nature of this substituent can also influence the efficiency of bacterial efflux pumps, a common mechanism of resistance. nih.gov

Position 8: The C-8 position offers another site for significant modulation of activity. A fluorine atom at C-8 generally confers good potency against gram-negative pathogens, while a methoxy group at the same position tends to enhance activity against gram-positive bacteria. nih.gov A halogen (fluorine or chlorine) at C-8 can also improve oral absorption.

The following table summarizes the general effects of substitutions at these key positions on the bioactivity of quinolone-like scaffolds.

PositionSubstituentGeneral Effect on Bioactivity
C-5 Amino (NH2), Methyl (CH3)Increased activity, particularly against Gram-positive bacteria. youtube.com
C-7 Piperazine, AminopyrrolidineEssential for potent, broad-spectrum antibacterial activity. youtube.com
C-8 Fluorine (F)Good potency against Gram-negative pathogens; improves oral absorption. nih.gov
C-8 Chlorine (Cl)Improves oral absorption. nih.gov
C-8 Methoxy (OCH3)Enhanced activity against Gram-positive bacteria. nih.gov

Role of Peripheral Piperidine and Aromatic Moieties on Scaffold-Mediated Biological Activity

Peripheral moieties attached to the core dihydrocarbostyril scaffold, particularly at the C-7 position, play a crucial role in mediating biological activity. The introduction of a piperazine ring at C-7 is a hallmark of many potent fluoroquinolone antibacterials. This heterocyclic ring system is critical for interaction with the target enzyme, DNA gyrase, and for influencing the pharmacokinetic profile of the compound.

Modifications to the piperidine ring itself, such as alkylation, can increase steric bulk, which may lead to an increase in serum half-life and enhanced potency against Gram-positive bacteria. Furthermore, the electronic nature of substituents on attached aromatic rings can influence binding through electrostatic interactions. For instance, electron-withdrawing groups on an aromatic moiety can enhance interactions by creating a more positive edge that interacts favorably with the negative π-faces of aromatic residues in a binding pocket.

Comparative SAR Analysis with Related Quinolone and Quinolinone Scaffolds

Effects of N-1, C-3, and C-7 Substituents on Anti-infective Potency in Quinolone Derivatives

The SAR of quinolone derivatives is well-defined, with specific substituents at the N-1, C-3, and C-7 positions being critical for anti-infective potency.

N-1 Substituent: The group at the N-1 position significantly impacts potency. Optimal substituents include small alkyl groups like ethyl, and particularly a cyclopropyl group, which is known to confer potent activity. youtube.com The introduction of a fluorine atom to the N-1 substituent can further improve activity against Gram-positive bacteria.

C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is generally considered essential for antibacterial activity, as it is crucial for binding to the DNA gyrase enzyme. youtube.com Modification or replacement of this group typically leads to a decrease or loss of activity. However, bioisosteric replacement with groups like an isothiazolo moiety has in some cases led to compounds with even greater in vitro activity than ciprofloxacin. youtube.com

C-7 Substituent: As previously discussed, a piperazine ring or a similar nitrogen-containing heterocycle at the C-7 position is fundamental for high potency. youtube.com The nature of this group dictates the spectrum of activity and can be modified to optimize properties such as target affinity and pharmacokinetics.

PositionOptimal Substituent(s)Impact on Anti-infective Potency
N-1 Cyclopropyl, Ethyl, DifluorophenylConfers potent antibacterial activity. youtube.com
C-3 Carboxylic Acid (-COOH)Essential for DNA gyrase binding and antibacterial action. youtube.com
C-7 Piperazine, AminopyrrolidineCrucial for broad-spectrum potency and target interaction. youtube.com

Structure-Activity Relationships in Other DprE1 Inhibitor Scaffolds (e.g., Benzothiazinones, Azaindoles) for Mechanistic Comparison

Dihydrocarbostyril derivatives can act as inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis. Comparing the SAR of the dihydrocarbostyril scaffold with other known DprE1 inhibitors provides valuable mechanistic insights.

Azaindoles: In contrast to BTZs, azaindoles are non-covalent inhibitors of DprE1. acs.orgresearchgate.net Their SAR is driven by different interactions within the active site. Key features for this class include:

An amide side chain, which is critical for maintaining potency and is thought to form hydrogen bonds with the enzyme. nih.gov

A hydrophobic group to occupy a hydrophobic pocket in the enzyme. nih.gov

Substitutions on the core azaindole ring, such as methyl or methoxy groups, which can enhance antimycobacterial activity. nih.gov

The dihydrocarbostyril scaffold, being a non-covalent inhibitor, would share more mechanistic similarities with the azaindoles. Its activity would depend on optimizing hydrophobic and hydrogen-bonding interactions within the DprE1 active site rather than on a reactive group for covalent modification. The halogen substitutions (6-fluoro, 7-chloro) on the dihydrocarbostyril core contribute to the hydrophobic and electronic profile that influences these non-covalent interactions. Minor structural changes in such scaffolds can lead to significant differences in potency, highlighting the sensitivity of binding orientation and interactions in the active site. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Dihydrocarbostyril Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., DprE1 Binding)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely employed to forecast the binding mode and affinity of small molecules to the active sites of proteins. For dihydrocarbostyril derivatives, molecular docking has been instrumental in understanding their interactions with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydrocarbostyril Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties crucial for activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.gov

For dihydrocarbostyril derivatives, QSAR studies help to understand the structural requirements for their therapeutic effects. A typical QSAR study involves a dataset of analogs with varied substituents and their corresponding biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. jmaterenvironsci.com These models can reveal, for instance, that an electron-withdrawing group at a specific position enhances activity, while a bulky substituent at another is detrimental. nih.gov

Descriptor Type Examples Relevance to Dihydrocarbostyril Activity
Electronic Hammett constants, Dipole momentInfluences electrostatic interactions and reaction rates.
Steric Molar refractivity, van der Waals volumeAffects how the molecule fits into a binding site.
Hydrophobic LogPDetermines the partitioning of the molecule between aqueous and lipid environments.

Conformational Analysis and Molecular Dynamics Simulations of Dihydrocarbostyril Scaffolds

A molecule's biological activity is intrinsically linked to its three-dimensional conformation. Conformational analysis identifies the stable, low-energy shapes of a molecule, while molecular dynamics (MD) simulations provide a dynamic view of its behavior over time. mdpi.commdpi.com These methods are vital for understanding the flexibility of the dihydrocarbostyril scaffold and how it adapts upon binding to a biological target. escholarship.org

For the 7-Chloro-6-fluoro-3,4-dihydrocarbostyril scaffold, conformational analysis can determine the preferred puckering of the non-aromatic ring and the orientation of its substituents. MD simulations can then examine the stability of these conformations in various environments, such as in water or within a protein's binding pocket. nih.govresearchgate.net These simulations also shed light on the energy barriers between different conformations, offering a more complete picture of the molecule's dynamic nature. youtube.com This information is crucial for interpreting molecular docking results and for designing more rigid analogs that lock the molecule into its bioactive conformation. nih.gov

Prediction of Molecular Properties for Halogenated Dihydrocarbostyril Structures and Analogs

Computational methods are extensively used to predict a range of molecular properties of halogenated dihydrocarbostyrils, aiding in their characterization and development. nih.gov These predictions can span from basic physicochemical properties to more complex parameters related to their analytical behavior. rsc.org

Parameter Description
Molar Refractivity A measure of the total polarizability of a mole of a substance.
van der Waals Volume The volume occupied by a molecule.
Topological Indices (e.g., Wiener, Balaban J) Numerical descriptors of molecular topology.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map visually represents the charge distribution on a molecule's surface and is a valuable tool for understanding its intermolecular interactions. walisongo.ac.idyoutube.com For this compound, the ESP map would display regions of negative potential (electron-rich) around the electronegative oxygen, fluorine, and chlorine atoms, and regions of positive potential (electron-poor) around the hydrogen atoms. researchgate.netresearchgate.net This information is critical for predicting how the molecule will interact with other molecules, such as the amino acid residues in a protein's active site. nih.gov Charge distribution analysis provides a more detailed, quantitative picture of the partial atomic charges.

Prediction of Collision Cross Section for Gas-Phase Structural Elucidation

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size and shape in the gas phase. mdpi.com The collision cross section (CCS) is a measure of an ion's effective area as it moves through a buffer gas and is a key parameter in IM-MS. mdpi.comnih.gov Computational methods can predict the theoretical CCS values for different molecular conformations. rsc.org For this compound, comparing predicted CCS values for its various possible conformations with experimental data can provide valuable insights into its three-dimensional structure in the gas phase. This can be particularly useful for distinguishing between isomers or confirming the presence of a specific conformer. dntb.gov.ua

Conformer Predicted Collision Cross Section (Ų) Methodology
Conformer A (Lowest Energy) Predicted ValueTrajectory Method (TM)
Conformer B Predicted ValueProjection Approximation (PA)
Conformer C Predicted ValueMachine Learning Models

Note: The specific predicted values are dependent on the computational method and software used and are presented for illustrative purposes.

Future Research Directions and Translational Potential in Dihydrocarbostyril Chemistry

Exploration of Novel and Efficient Synthetic Routes for Highly Functionalized Dihydrocarbostyril Architectures

The development of novel and efficient synthetic methodologies is paramount for accessing a diverse range of functionalized dihydrocarbostyril architectures. Future research should prioritize the exploration of innovative synthetic strategies that allow for the precise introduction of various substituents onto the dihydrocarbostyril core. This could involve the investigation of transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and novel cyclization strategies. The synthesis of compounds like 7-hydroxy-3,4-dihydro-2-(1H) quinolone often involves multi-step processes, and simplifying these routes to improve yield and reduce costs will be crucial for their broader application. google.com The development of one-pot synthesis methods, as has been achieved for some 1-alkyl-7-chloro-6-fluoro-3-nitro-4-quinolones, could significantly streamline the production of these valuable compounds. researchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Transition-Metal CatalysisHigh efficiency, broad substrate scope, regioselectivityDevelopment of novel catalysts, optimization of reaction conditions
C-H ActivationAtom economy, direct functionalization of the core structureIdentification of suitable directing groups, exploring a range of coupling partners
Novel Cyclization MethodsAccess to unique ring systems and substitution patternsInvestigation of intramolecular Friedel-Crafts reactions and other cyclization pathways
One-Pot SynthesesReduced reaction time, lower costs, increased overall yieldDesign of tandem or domino reaction sequences

Investigation of Undiscovered Biological Activity Profiles for Halogenated Dihydrocarbostyrils Beyond Current Applications

While certain halogenated quinoline (B57606) derivatives are known for their antibacterial properties, a vast landscape of potential biological activities for compounds like 7-chloro-6-fluoro-3,4-dihydrocarbostyril remains unexplored. nbinno.combiointerfaceresearch.com Systematic screening of a library of halogenated dihydrocarbostyrils against a wide array of biological targets is warranted. This should include assays for anticancer, antiviral, antifungal, anti-inflammatory, and neuroprotective activities. researchgate.netnih.gov The unique substitution pattern of this compound may confer novel pharmacological properties. For instance, the presence and position of halogen atoms can significantly influence a molecule's binding affinity and metabolic stability. nih.gov

Rational Design of Next-Generation Dihydrocarbostyril Derivatives Based on Advanced SAR and Mechanistic Insights

A thorough understanding of the structure-activity relationships (SAR) is fundamental for the rational design of more potent and selective drug candidates. Future research should focus on systematic modifications of the this compound scaffold to probe the influence of different substituents on biological activity. mdpi.commdpi.comnih.gov Computational modeling and molecular docking studies can provide valuable insights into the binding modes of these derivatives with their biological targets, guiding the design of next-generation compounds with improved pharmacological profiles. nih.gov Understanding the mechanism of action, for example, whether a compound inhibits specific enzymes like DNA gyrase, is crucial for targeted drug development. nbinno.com

Structural Modification Potential Impact on Activity Rationale
Varying Halogen SubstituentsAltered binding affinity, metabolic stability, and pharmacokinetic propertiesHalogens can act as hydrogen bond acceptors and influence lipophilicity.
Introduction of Diverse Functional GroupsEnhanced potency, improved selectivity, modulation of physical propertiesFunctional groups can introduce new binding interactions with the target protein.
Modification of the Dihydrocarbostyril CoreAltered scaffold geometry and rigidity, potentially leading to novel bioactivitiesChanges to the core structure can lead to interactions with different biological targets.

Application of Advanced Spectroscopic and Structural Biology Techniques for Deeper Characterization

A comprehensive characterization of this compound and its derivatives is essential. Advanced spectroscopic techniques, including multi-dimensional NMR, mass spectrometry, and X-ray crystallography, will be vital for unambiguously determining the structure and stereochemistry of these novel compounds. dntb.gov.uaeurjchem.comnih.govprensipjournals.com Furthermore, structural biology techniques such as X-ray crystallography and cryo-electron microscopy can be employed to elucidate the three-dimensional structures of these compounds in complex with their biological targets. This detailed structural information is invaluable for understanding the molecular basis of their activity and for guiding further drug design efforts.

Role of this compound as a Core Scaffold in Scaffold-Hopping and Fragment-Based Drug Discovery

The dihydrocarbostyril core, particularly with its halogenated pattern, represents a "privileged scaffold" that can be utilized in modern drug discovery strategies such as scaffold hopping and fragment-based drug discovery (FBDD). niper.gov.inuniroma1.itnih.govnih.govresearchgate.net Scaffold hopping aims to identify novel core structures that retain the biological activity of a known active compound but possess improved properties. niper.gov.inuniroma1.it The this compound scaffold could serve as a starting point for generating new chemical entities with diverse pharmacological profiles. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The halogenated dihydrocarbostyril core could serve as a valuable fragment for screening against various therapeutic targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Chloro-6-fluoro-3,4-dihydrocarbostyril, and how can reaction conditions be optimized?

Answer: A practical approach involves adapting methodologies from structurally related dihydroquinoline derivatives. For example, condensation reactions under controlled anhydrous conditions (e.g., using POCl₃ as a catalyst) can facilitate cyclization, while fluorination and chlorination steps may require sequential halogenation to avoid side reactions. Key parameters include:

  • Temperature control (e.g., 80–100°C for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity for halogenation).
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 can resolve the dihydroquinoline backbone and confirm halogen positions. Fluorine-19 NMR is critical for verifying F substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the chloro-fluoro substitution pattern influence the electronic environment and reactivity of this compound?

Answer: The electron-withdrawing Cl and F substituents alter the aromatic ring’s electron density, directing electrophilic attacks to specific positions. Computational methods (DFT calculations) can map electrostatic potential surfaces to predict reactivity. Experimental validation includes:

  • Kinetic Studies : Comparing reaction rates with non-halogenated analogs.
  • X-ray Crystallography : Resolving bond angles and lengths to assess steric/electronic effects .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies:

  • Controlled Recrystallization : Use solvent systems (e.g., ethanol/water) to isolate pure polymorphs.
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and decomposition profiles.
  • Cross-Validation : Compare data across multiple labs using standardized protocols (e.g., OECD guidelines) .

Q. How can researchers address challenges in studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) while monitoring degradation via LC-MS.
  • Surface Reactivity Analysis : Investigate adsorption/desorption kinetics on silica or glass surfaces using microspectroscopic techniques (e.g., ToF-SIMS) to mimic lab storage conditions .

Q. What mechanistic insights are required to explain unexpected byproducts during synthesis?

Answer:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates.
  • Isolation and Characterization : Identify byproducts via preparative TLC and structural elucidation (NMR/MS).
  • Computational Modeling : Simulate reaction pathways to pinpoint competing mechanisms (e.g., radical vs. ionic pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.